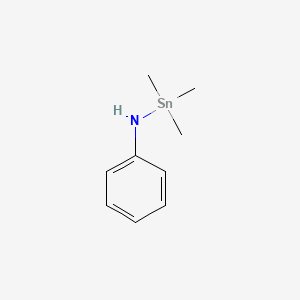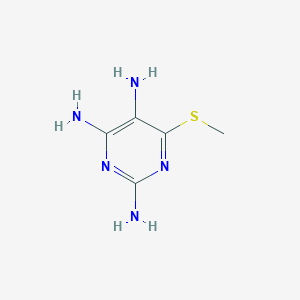](/img/structure/B14749957.png)
RuCl[(R,R)-Tsdpen](p-cymene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuCl(R,R)-Tsdpen is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(R,R)-Tsdpen involves the reaction of ruthenium chloride with (R,R)-Tsdpen and p-cymene. The reaction typically takes place under inert conditions to prevent oxidation and degradation of the compound. The product is usually obtained as an orange to brown powder or crystals .
Industrial Production Methods
These suppliers ensure the compound’s purity and provide it for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
RuCl(R,R)-Tsdpen primarily undergoes asymmetric hydrogenation reactions. It is used as a catalyst in the hydrogenation of quinolines, N-alkyl ketimines, and hydroxy arylaldehydes .
Common Reagents and Conditions
The compound is often used in combination with hydrogen gas under mild conditions. The presence of the chiral diamine ligand (R,R)-Tsdpen enhances the enantioselectivity of the hydrogenation process .
Major Products Formed
The major products formed from these reactions are enantioselective hydrogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
RuCl(R,R)-Tsdpen has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which RuCl(R,R)-Tsdpen exerts its effects involves the coordination of the chiral diamine ligand (R,R)-Tsdpen to the ruthenium center. This coordination enhances the enantioselectivity of the hydrogenation process. The p-cymene ligand stabilizes the ruthenium complex, allowing it to effectively catalyze the hydrogenation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- RuCl(S,S)-Tsdpen
- RuCl(R,R)-FsDPEN
- RuCl(S,S)-TsDPEN
- RuCl(R,R)-TsDPEN
Uniqueness
RuCl(R,R)-Tsdpen is unique due to its high enantioselectivity in hydrogenation reactions. The (R,R)-Tsdpen ligand provides a chiral environment that enhances the selectivity of the catalytic process, making it more efficient compared to other similar compounds .
Propiedades
Fórmula molecular |
C31H35ClN2O2RuS |
|---|---|
Peso molecular |
636.2 g/mol |
Nombre IUPAC |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
Clave InChI |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.[Cl-].[Ru+2] |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
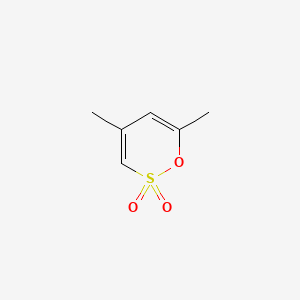
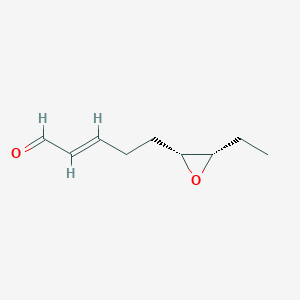
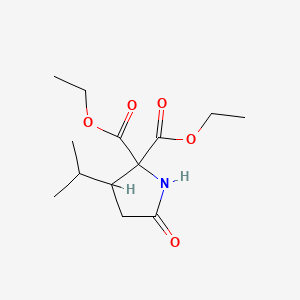
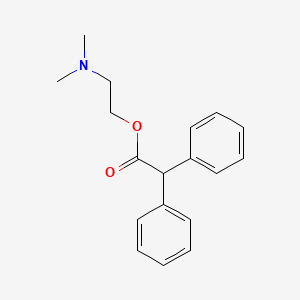
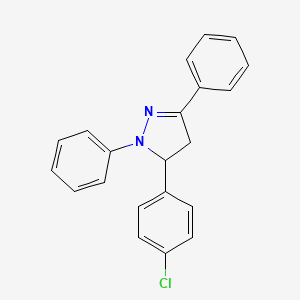

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
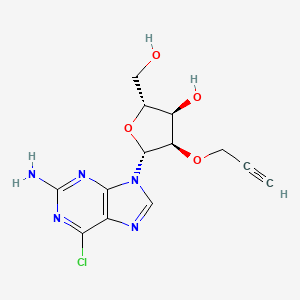
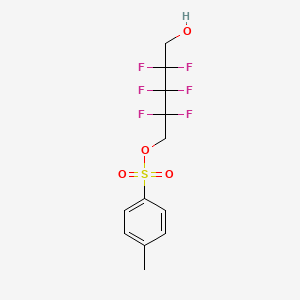
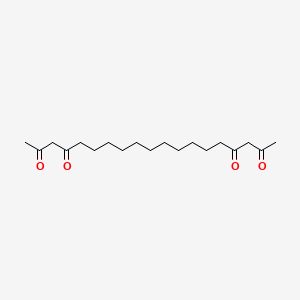
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
